![molecular formula C11H14ClNO B6635390 N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
N-[3-(3-chlorophenyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-chlorophenyl)propyl]acetamide, also known as CPAA, is a chemical compound that belongs to the class of fatty acid amides. It has been extensively studied for its potential therapeutic properties, particularly in the field of pain management. CPAA is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mécanisme D'action
The exact mechanism of action of N-[3-(3-chlorophenyl)propyl]acetamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a key role in pain perception, inflammation, and mood regulation. N-[3-(3-chlorophenyl)propyl]acetamide is thought to enhance the activity of endocannabinoids such as anandamide, which can activate cannabinoid receptors in the brain and other tissues.
Biochemical and Physiological Effects:
N-[3-(3-chlorophenyl)propyl]acetamide has been shown to have a number of biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the activity of anti-inflammatory mediators. N-[3-(3-chlorophenyl)propyl]acetamide can also modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(3-chlorophenyl)propyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability in organic solvents. However, N-[3-(3-chlorophenyl)propyl]acetamide can be difficult to work with due to its low solubility in water. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several potential future directions for research on N-[3-(3-chlorophenyl)propyl]acetamide. One area of interest is the development of more selective and potent analogs that can target specific pathways in the endocannabinoid system. Another area of research is the investigation of N-[3-(3-chlorophenyl)propyl]acetamide's potential as a treatment for psychiatric disorders such as anxiety and depression. Additionally, the development of novel delivery methods for N-[3-(3-chlorophenyl)propyl]acetamide could improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
N-[3-(3-chlorophenyl)propyl]acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-chlorobenzylamine with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified by recrystallization to obtain N-[3-(3-chlorophenyl)propyl]acetamide in high purity.
Applications De Recherche Scientifique
N-[3-(3-chlorophenyl)propyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects in animal models. N-[3-(3-chlorophenyl)propyl]acetamide has also been investigated as a potential treatment for anxiety, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(14)13-7-3-5-10-4-2-6-11(12)8-10/h2,4,6,8H,3,5,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRZMDGCZLZQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)propyl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.